molecular formula C24H31N3O2 B6301010 (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(t-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 98% CAS No. 1361563-41-8

(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(t-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 98%

Cat. No. B6301010
CAS RN: 1361563-41-8
M. Wt: 393.5 g/mol
InChI Key: QHQFGNKQMFAUOF-NBAHAUEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(t-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 98% is a useful research compound. Its molecular formula is C24H31N3O2 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(t-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 98% is 393.24162724 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(t-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 98% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(t-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 98% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Versatile Template for Synthesis of Functionalized Oxazoles : This compound has been identified as a versatile template for synthesizing various functionalized oxazoles. This involves nucleophilic ring-opening of oxazolone with different nucleophiles, followed by cyclization to form acyclic adducts in the presence of silver carbonate (Misra & Ila, 2010).

  • Synthesis and Biological Properties : The compound plays a role in the synthesis of novel triazole-thiol and thiadiazole derivatives. These derivatives have shown significant antimicrobial activities and good antioxidant properties, indicating its potential in medicinal chemistry (Düğdü et al., 2014).

  • Formation of Entangled Networks in Coordination Polymers : Its derivatives have been used to tune Zn(II) coordination polymer architectures, leading to the formation of various entangled networks. This has implications in materials science for the design of molecular architectures (He et al., 2013).

  • Catalytic Phospho-Transfer Applications : Chiral bis(oxazoline) complexes, which are related to the compound , have been synthesized and examined as catalyst precursors in catalytic phospho-transfer reactions. This suggests its utility in catalysis (Jiang et al., 2001).

  • Epoxidation of Alkenes and Oxidation of Sulfides : A bis(oxazoline) ligand related to the compound was used in catalyzing the epoxidation of alkenes and oxidation of sulfides. This highlights its application in organic reactions and synthesis (Javadi et al., 2015).

properties

IUPAC Name

(4S)-4-tert-butyl-2-[(Z)-[(3Z)-3-[[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-23(2,3)19-13-28-21(26-19)11-17-15-9-7-8-10-16(15)18(25-17)12-22-27-20(14-29-22)24(4,5)6/h7-12,19-20,25H,13-14H2,1-6H3/b17-11-,18-12-/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQFGNKQMFAUOF-NBAHAUEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C(C)(C)C)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@H]1N=C(OC1)/C=C/2\N/C(=C\C3=N[C@H](CO3)C(C)(C)C)/C4=CC=CC=C24)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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